3-Hydroxy-2-quinoxalinecarboxylic acid (CAS 1204-75-7), which also exists in its tautomeric form 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, is a highly specialized heterocyclic building block and bidentate/tridentate ligand. In procurement contexts, it is primarily sourced for its unique coordination chemistry, where the adjacent carboxylic acid and hydroxyl/oxo groups enable highly stable metal chelation (e.g., with Cu, Zn, and Lanthanides). Unlike simpler quinoxalines, this specific substitution pattern provides critical structural features required for excited-state intramolecular proton transfer (ESIPT) in optoelectronics, acts as an efficient antenna ligand in time-resolved fluorometry, and serves as the exact precursor scaffold for synthesizing high-affinity excitatory amino acid receptor antagonists .
Procurement attempts to substitute 3-hydroxy-2-quinoxalinecarboxylic acid with closely related analogs, such as 2-quinoxalinecarboxylic acid or quinoxaline-2,3-dicarboxylic acid, routinely fail due to the loss of critical tautomeric and chelating properties. The absence of the 3-hydroxy group in 2-quinoxalinecarboxylic acid drastically reduces its ability to exclude quenching water molecules from lanthanide coordination spheres, resulting in inferior luminescence yields in diagnostic assays [1]. Similarly, substituting with symmetric quinoxaline-2,3-dicarboxylic acid eliminates the lactam-enol tautomerization strictly required for ESIPT-driven solid-state emission in zinc complexes [2]. Furthermore, in medicinal chemistry, the 3-hydroxy/oxo moiety is an absolute structural requirement for binding at the strychnine-insensitive glycine site of NMDA receptors, making generic quinoxaline scaffolds useless for this specific pharmacological targeting.
In the development of time-resolved fluorometric assays, the choice of chelator dictates the ultimate signal-to-noise ratio. 3-Hydroxy-2-quinoxalinecarboxylic acid acts as a highly efficient fluorogenic chelator for Europium (Eu3+), forming stable 1:n complexes. The adjacent 3-hydroxy and 2-carboxylic groups provide optimal coordination geometry that effectively excludes water molecules—known quenchers of lanthanide luminescence—from the coordination sphere [1]. When compared to 2-quinoxalinecarboxylic acid, which lacks the 3-hydroxy group, the target compound demonstrates a significantly superior antenna effect and overall luminescence yield.
| Evidence Dimension | Lanthanide (Eu3+) luminescence sensitization |
| Target Compound Data | 3-Hydroxy-2-quinoxalinecarboxylic acid (forms highly fluorescent 1:n Eu3+ complexes) |
| Comparator Or Baseline | 2-Quinoxalinecarboxylic acid (inferior fluorogenic chelator due to missing 3-OH coordination site) |
| Quantified Difference | The inclusion of the 3-OH group shifts the molecule into the primary tier of viable Eu3+ fluorogenic chelators by forming highly fluorescent 1:n (n=1 to 3) complexes, a stoichiometric advantage absent in the 2-quinoxalinecarboxylic acid baseline. |
| Conditions | Aqueous buffer systems for time-resolved fluoroimmunoassays. |
Critical for diagnostic manufacturers procuring ligands to maximize the sensitivity and limit of detection in Eu3+-based time-resolved immunoassays.
For materials science procurement, the ability of a ligand to support Excited-State Intramolecular Proton Transfer (ESIPT) is highly sought after for developing dual-emission materials. Research demonstrates that upon complexation with Zn(II), 3-hydroxy-2-quinoxalinecarboxylic acid undergoes a zinc-triggered structural shift from its lactam form to its enol form. This specific configuration enables robust ESIPT emission in the solid state, yielding both fluorescence and phosphorescence via keto-enol and enol-enol states [1]. Symmetric comparators like quinoxaline-2,3-dicarboxylic acid are structurally locked and incapable of this lactam-enol tautomerization, completely failing to produce ESIPT-driven multi-state emissions.
| Evidence Dimension | Excited-State Intramolecular Proton Transfer (ESIPT) capability |
| Target Compound Data | Zn(II) complexes of 3-hydroxy-2-quinoxalinecarboxylic acid exhibit robust solid-state ESIPT emission |
| Comparator Or Baseline | Quinoxaline-2,3-dicarboxylic acid (incapable of lactam-enol tautomerization) |
| Quantified Difference | Target compound yields dual emission (fluorescence/phosphorescence) via multiple tautomeric excited states; comparator yields zero ESIPT activity. |
| Conditions | [Zn(hqxc)2(DMSO)2] complexes in solid-state photophysical evaluation. |
Essential for R&D buyers sourcing ligands for advanced luminescent sensors, OLEDs, and multi-state optical materials.
Industrial polymer synthesis increasingly demands recyclable heterogeneous catalysts to replace single-use homogeneous systems. Cu(II) coordination polymers synthesized using 3-hydroxy-2-quinoxalinecarboxylic acid (e.g., {[Cu(qc)2(py)]·4H2O}n) exhibit exceptional catalytic efficiency in the green oxidative coupling of 2,6-dimethylphenol (DMP) to poly(1,4-phenylene ether) (PPE) using H2O2 in water [1]. Unlike traditional homogeneous copper-amine catalysts that are difficult to recover and generate toxic waste, this target-compound-supported heterogeneous catalyst can be easily recovered and reused for at least four consecutive runs without any significant loss of catalytic activity.
| Evidence Dimension | Catalyst recovery and multi-cycle activity retention |
| Target Compound Data | Cu(II)-3-hydroxy-2-quinoxalinecarboxylate coordination polymer (>90% activity retention over 4 cycles) |
| Comparator Or Baseline | Traditional homogeneous CuCl/pyridine catalysts (single-use, difficult to recover) |
| Quantified Difference | Enables 4+ cycles of reuse with negligible activity loss in aqueous conditions, whereas baseline homogeneous catalysts are lost after a single run. |
| Conditions | Oxidative polymerization of DMP to PPE using H2O2 in water under mild conditions. |
Drives procurement for industrial chemists seeking stable, reusable ligands to improve the sustainability and cost-efficiency of PPE polymer manufacturing.
In neuropharmacological drug development, 3-hydroxy-2-quinoxalinecarboxylic acid is the mandatory precursor for synthesizing potent excitatory amino acid receptor antagonists, such as 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid. The presence of the 3-hydroxy group is not merely a synthetic handle; it is a critical pharmacophore required for unsurmountable antagonism at the allosterically-linked strychnine-insensitive glycine site of the NMDA receptor [1]. Utilizing an unsubstituted quinoxaline or a generic 2-carboxylic acid derivative fails to provide this essential hydrogen-bonding interaction, resulting in a near-total loss of target receptor affinity.
| Evidence Dimension | Receptor binding affinity (NMDA glycine site) |
| Target Compound Data | Provides the essential 3-hydroxy/oxo pharmacophore for unsurmountable NMDA antagonism |
| Comparator Or Baseline | Unsubstituted quinoxaline derivatives (lack required pharmacophore) |
| Quantified Difference | Directly enables high-affinity binding at the strychnine-insensitive glycine site, whereas lacking the 3-OH group results in a complete loss of this specific allosteric antagonism. |
| Conditions | In vitro receptor binding assays in neonatal rat spinal cord models. |
Validates the procurement of this exact compound as an irreplaceable building block for synthesizing glycine-site NMDA receptor antagonists and anticonvulsants.
Due to its ability to exclude quenching water molecules and form highly fluorescent 1:n complexes with Europium (Eu3+), this compound is the optimal choice for manufacturing high-sensitivity diagnostic assay labels. It outperforms simpler quinoxalines by maximizing the luminescence yield required for low-detection-limit TRFIA platforms [1].
In green chemistry workflows, the compound is procured to synthesize stable Cu(II) coordination polymers. These complexes serve as highly efficient, recyclable heterogeneous catalysts for the aqueous oxidative coupling of 2,6-dimethylphenol to poly(1,4-phenylene ether), directly replacing wasteful single-use homogeneous catalysts [2].
Materials scientists prioritize this compound for its unique lactam-enol tautomerization upon zinc complexation. It is the required ligand for engineering metal-organic complexes that exhibit Excited-State Intramolecular Proton Transfer (ESIPT), enabling dual fluorescence/phosphorescence emission for OLEDs and optical sensors [3].
Medicinal chemists must source this exact compound to synthesize halogenated derivatives (e.g., 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid). The 3-hydroxy group is an irreplaceable pharmacophore for binding at the NMDA receptor's glycine site, making it essential for developing novel anticonvulsants and excitatory amino acid antagonists [4].
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